molecular formula C29H27N3O2 B11470334 2-{4-[methyl(phenyl)amino]phenyl}-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one

2-{4-[methyl(phenyl)amino]phenyl}-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11470334
M. Wt: 449.5 g/mol
InChI Key: TUURELSYQGTWMG-UHFFFAOYSA-N
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Description

2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, phenyl groups, and phenoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzophenone with an appropriate aldehyde to form the quinazolinone coreThe reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide (DMF), toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while reduction reactions may produce more saturated analogs .

Scientific Research Applications

2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern and the presence of both phenyl and phenoxyethyl groups. This combination of structural features imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C29H27N3O2

Molecular Weight

449.5 g/mol

IUPAC Name

2-[4-(N-methylanilino)phenyl]-3-(2-phenoxyethyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C29H27N3O2/c1-31(23-10-4-2-5-11-23)24-18-16-22(17-19-24)28-30-27-15-9-8-14-26(27)29(33)32(28)20-21-34-25-12-6-3-7-13-25/h2-19,28,30H,20-21H2,1H3

InChI Key

TUURELSYQGTWMG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3CCOC5=CC=CC=C5

Origin of Product

United States

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